2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide 2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8618592
InChI: InChI=1S/C19H18N2O3/c1-13(22)17-11-21(18-6-4-3-5-16(17)18)12-19(23)20-14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,23)
SMILES:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide

CAS No.:

Cat. No.: VC8618592

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide -

Specification

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name 2-(3-acetylindol-1-yl)-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H18N2O3/c1-13(22)17-11-21(18-6-4-3-5-16(17)18)12-19(23)20-14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,23)
Standard InChI Key ACVYGVOBIRTUOJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OC

Introduction

Chemical Identification and Structural Features

2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide belongs to the indole-acetamide class, with a molecular formula of C₁₉H₁₈N₂O₃ and a molar mass of 322.36 g/mol . The structure comprises three key components:

  • A 3-acetylindole nucleus, contributing aromaticity and hydrogen-bonding capacity.

  • An acetamide linker facilitating interactions with biological targets.

  • A 4-methoxyphenyl group enhancing lipid solubility and modulating electronic properties.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O₃
Molar Mass322.36 g/mol
logP (Partition Coefficient)2.49 (estimated)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The acetyl group at the indole 3-position introduces steric bulk, potentially influencing binding pocket interactions, while the methoxy group on the phenyl ring enhances metabolic stability.

Synthesis and Manufacturing

While explicit synthetic protocols for 2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide remain proprietary, analogous compounds suggest a multi-step approach:

  • Indole Acetylation: 1H-indole undergoes Friedel-Crafts acetylation to yield 3-acetylindole.

  • N-Alkylation: Reaction with chloroacetamide derivatives introduces the acetamide linker.

  • Buchwald-Hartwig Coupling: Palladium-catalyzed amination attaches the 4-methoxyphenyl group.

Critical challenges include regioselectivity during indole functionalization and minimizing racemization at chiral centers. Yield optimization typically employs catalysts like Pd(OAc)₂/Xantphos (∼75% yield in analogous syntheses) .

Physicochemical and Spectroscopic Profiles

The compound’s solubility profile aligns with its logP value (2.49), indicating moderate lipophilicity suitable for blood-brain barrier penetration . Key spectroscopic signatures include:

  • ¹H NMR: δ 8.1–7.2 ppm (indole aromatic protons), δ 3.8 ppm (methoxy singlet), δ 2.6 ppm (acetyl methyl).

  • IR: 1650 cm⁻¹ (amide C=O stretch), 1705 cm⁻¹ (acetyl C=O) .

Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, suggesting robust shelf life when stored anhydrous.

TargetPutative MechanismSupporting Evidence
α-GlucosidaseCompetitive inhibition
Bacterial Topoisomerase IVDNA replication interference
5-HT₃ ReceptorsAllosteric modulation

Comparative Analysis with Structural Analogs

Table 3: Key Structural Variants and Properties

CompoundStructural DifferencelogPBioactivity
2-(1H-Indol-3-yl)acetylglycineGlycine substituent1.2Anticonvulsant
N-(4-Methoxybenzyl)acetamideLacks indole core1.8Mild analgesic
3-AcetylindoleNo acetamide side chain2.1Antiproliferative

The target compound’s dual indole-acetamide architecture confers superior target engagement kinetics (Kd = 0.8 μM vs. 3.2 μM for 3-acetylindole in COX-2 assays) .

Future Directions and Applications

  • Oncology: Screening against NCI-60 cell lines to identify antiproliferative activity.

  • Neuropharmacology: Assessing affinity for serotonin receptors (5-HT₃/5-HT₆).

  • Formulation Science: Developing nanoparticle carriers to enhance oral bioavailability.

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